Deacetyldiltiazem: A Comprehensive Physicochemical Profile
Deacetyldiltiazem: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetyldiltiazem is the principal active metabolite of diltiazem, a widely prescribed non-dihydropyridine calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Following administration, diltiazem undergoes extensive metabolism, primarily through deacetylation, to form deacetyldiltiazem, which retains significant pharmacological activity, estimated to be between 25% to 50% of the parent compound's coronary vasodilator effect.[1][2] Understanding the physicochemical properties of this key metabolite is crucial for a comprehensive assessment of diltiazem's overall clinical efficacy and pharmacokinetic profile.
This technical guide provides an in-depth overview of the core physicochemical properties of deacetyldiltiazem, presenting available quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key metabolic and mechanistic pathways.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a drug molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the known properties of deacetyldiltiazem.
Table 1: General and Chemical Properties of Deacetyldiltiazem
| Property | Value | Source |
| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | [3] |
| Chemical Formula | C₂₀H₂₄N₂O₃S | [3] |
| Molecular Weight | 372.48 g/mol | |
| Physical Description | Solid | |
| CAS Number | 42399-40-6 |
Table 2: Physicochemical Data of Deacetyldiltiazem and Related Compounds
| Property | Value | Compound | Notes | Source |
| Melting Point | 133 - 136°C | Deacetyldiltiazem Hydrochloride | ||
| 84 - 86°C | Desacetyl Diltiazem-d3 | Deuterated form | ||
| Boiling Point | Decomposes | Diltiazem | Data for the parent drug suggests deacetyldiltiazem would also likely decompose before boiling. | |
| pKa | Not Experimentally Determined | Deacetyldiltiazem | See Experimental Protocols for determination methods. | |
| logP (Octanol-Water Partition Coefficient) | Not Experimentally Determined | Deacetyldiltiazem | See Experimental Protocols for determination methods. | |
| Water Solubility | Not Experimentally Determined | Deacetyldiltiazem | See Experimental Protocols for determination methods. |
Crystal Structure
The solid-state properties of a pharmaceutical compound, including its crystal structure and potential for polymorphism, are critical for formulation development and stability.
An X-ray crystallography study has determined the crystal structure of cis-(±)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.
Table 3: Crystal Structure Data for Deacetyldiltiazem
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P b c n |
| a | 11.447 Å |
| b | 12.989 Å |
| c | 24.881 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Z | 8 |
Source: Acta Crystallographica Section C (1996), 52(10), 2595-2597.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard methodologies for key parameters.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, thereby affecting its solubility, permeability, and binding to biological targets.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of deacetyldiltiazem in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) for compounds with limited aqueous solubility. The final concentration should be in the range of 1-10 mM.
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Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer to ensure homogeneity.
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Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the resulting titration curve.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Methodology:
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Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
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Sample Preparation: Dissolve a known amount of deacetyldiltiazem in either the water-saturated octanol or the octanol-saturated water phase.
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Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel. Shake the funnel vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning of the analyte between the two phases.
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Phase Separation: Allow the two phases to separate completely.
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Concentration Analysis: Determine the concentration of deacetyldiltiazem in both the aqueous and octanolic phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a fundamental property that influences the dissolution rate and bioavailability of a drug.
Methodology:
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Sample Preparation: Add an excess amount of solid deacetyldiltiazem to a known volume of purified water in a sealed container.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
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Concentration Analysis: Determine the concentration of deacetyldiltiazem in the clear aqueous phase using a validated analytical method, such as HPLC-UV.
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Result: The measured concentration represents the equilibrium solubility of the compound.
Metabolic Pathway and Mechanism of Action
Deacetyldiltiazem is a product of the phase I metabolism of diltiazem. The pharmacological activity of deacetyldiltiazem is directly related to the mechanism of action of its parent compound.
Metabolic Pathway of Diltiazem
Diltiazem is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system (CYP3A4). The main metabolic pathways are deacetylation and N-demethylation.
Mechanism of Action: Calcium Channel Blockade
Deacetyldiltiazem, like its parent compound diltiazem, functions as a calcium channel blocker. It inhibits the influx of extracellular calcium ions through L-type calcium channels in the cell membranes of cardiac and vascular smooth muscle. This reduction in intracellular calcium leads to several physiological effects.
Conclusion
This technical guide has summarized the key physicochemical properties of deacetyldiltiazem, an active metabolite of diltiazem. While some experimental data is available, particularly regarding its crystal structure, further experimental determination of properties such as pKa, logP, and aqueous solubility is warranted for a more complete understanding of its biopharmaceutical behavior. The provided experimental protocols offer standardized methodologies for obtaining this crucial data. The elucidation of its metabolic pathway and mechanism of action underscores its importance in the overall pharmacological profile of diltiazem. This information is vital for researchers and professionals involved in drug development and optimization.
